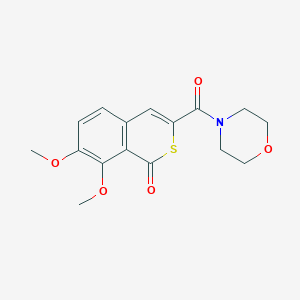
7,8-Dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethoxy-3-(4-morpholinylcarbonyl)-1H-isothiochromen-1-one is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a morpholine ring and methoxy groups, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the isothiochromenone core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Methoxylation: The addition of methoxy groups can be carried out using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
7,8-Dimethoxy-3-(4-morpholinylcarbonyl)-1H-isothiochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 7,8-Dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the morpholine ring and methoxy groups may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
7,8-Dimethoxy-1H-isothiochromen-1-one: Lacks the morpholine ring, which may affect its biological activity.
3-(4-Morpholinylcarbonyl)-1H-isothiochromen-1-one: Does not have methoxy groups, potentially altering its chemical reactivity and interactions.
7,8-Dimethoxy-3-(4-piperidinylcarbonyl)-1H-isothiochromen-1-one: Contains a piperidine ring instead of morpholine, which could influence its pharmacological properties.
Uniqueness
The combination of the morpholine ring and methoxy groups in 7,8-Dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one makes it unique compared to its analogs. This structural uniqueness may contribute to its distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
7,8-dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-20-11-4-3-10-9-12(15(18)17-5-7-22-8-6-17)23-16(19)13(10)14(11)21-2/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEBLKXNXPZVPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)N3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
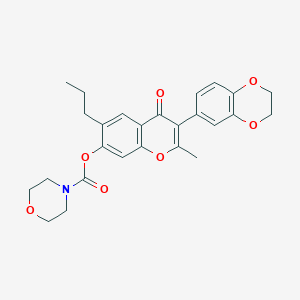
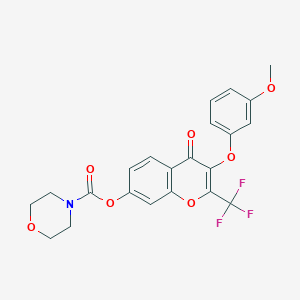
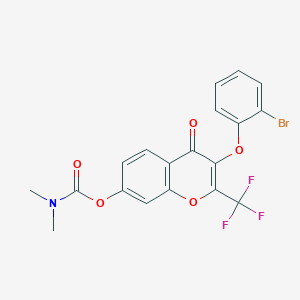
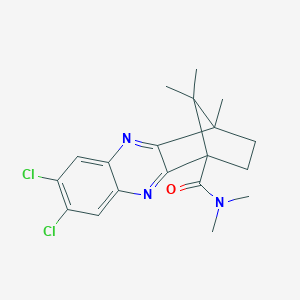
![ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B385420.png)
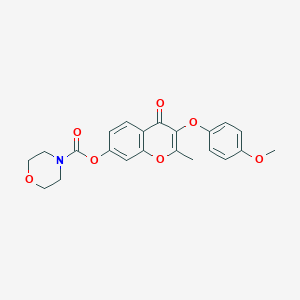
![1-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B385423.png)
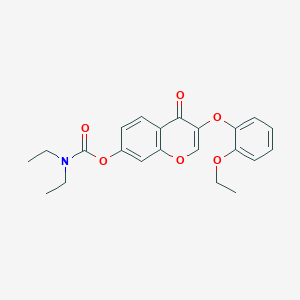
![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385425.png)
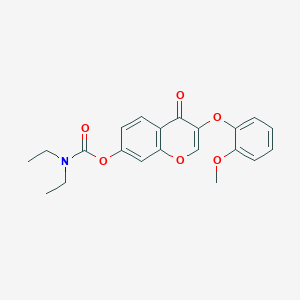
![Ethyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385428.png)
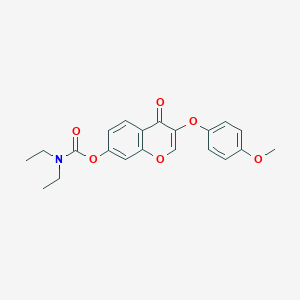
![Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B385434.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385436.png)
